

physical and chemical properties of 3-Hydrazinylpyridazine hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Hydrazinylpyridazine hydrochloride

Cat. No.: B045924

[Get Quote](#)

3-Hydrazinylpyridazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **3-Hydrazinylpyridazine hydrochloride** (CAS No: 117043-87-5). Due to the limited availability of detailed experimental data for this specific compound in public literature, this document also includes representative experimental protocols and analytical methodologies based on closely related pyridazine derivatives. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into the handling, synthesis, and analysis of this and similar chemical entities.

Introduction

3-Hydrazinylpyridazine hydrochloride is a heterocyclic organic compound featuring a pyridazine ring substituted with a hydrazinyl group, presented as its hydrochloride salt. The pyridazine scaffold is of significant interest in medicinal chemistry due to its prevalence in various biologically active molecules. Hydrazine and its derivatives are versatile building blocks

in organic synthesis, known for their utility in constructing a wide array of heterocyclic systems. This guide aims to consolidate the available physicochemical data for **3-Hydrazinylpyridazine hydrochloride** and to provide practical, albeit generalized, experimental context.

Physical and Chemical Properties

The physical and chemical properties of **3-Hydrazinylpyridazine hydrochloride** are summarized below. It is important to note that while some quantitative data is available from chemical suppliers and databases, comprehensive experimental characterization is not widely published.

General Properties

Property	Value	Source(s)
CAS Number	117043-87-5	[1] [2] [3] [4]
Molecular Formula	C ₄ H ₇ CIN ₄	[4]
Molecular Weight	146.58 g/mol	[4]
Appearance	Off-white crystalline solid	-

Tabulated Physical Properties

Parameter	Value	Source(s)
Melting Point	210 - 212 °C	[5]
Boiling Point	395.9 °C at 760 mmHg	[5]
Flash Point	193.2 °C	[5]
Vapor Pressure	1.18E-06 mmHg at 25°C	[5]

Note: Solubility and pKa data for **3-Hydrazinylpyridazine hydrochloride** are not readily available in the cited literature.

Spectral Data

Specific Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Hydrazinylpyridazine hydrochloride** are not available in publicly accessible databases. Researchers are advised to perform their own spectral analysis for structural confirmation. General spectral characteristics of related hydrazinopyridazine derivatives often show N-H stretching in the IR spectrum and characteristic aromatic proton signals in the ^1H NMR spectrum.^[6]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **3-Hydrazinylpyridazine hydrochloride** are scarce. The following sections provide a representative synthesis protocol for a related compound and discuss general analytical methods applicable to pyridazine derivatives.

Representative Synthesis of a Hydrazinopyridazine Derivative

The synthesis of hydrazinopyridazines typically involves the nucleophilic substitution of a halogenated pyridazine with hydrazine hydrate.^[7] Below is a protocol adapted from the synthesis of 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine.^[7]

Reaction: Synthesis of 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine (7) from 4-(2-(4-Chlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine (2).^[7]

Materials:

- 4-(2-(4-Chlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine (1 equivalent)
- Hydrazine hydrate (99%, 1 equivalent)
- Dioxane

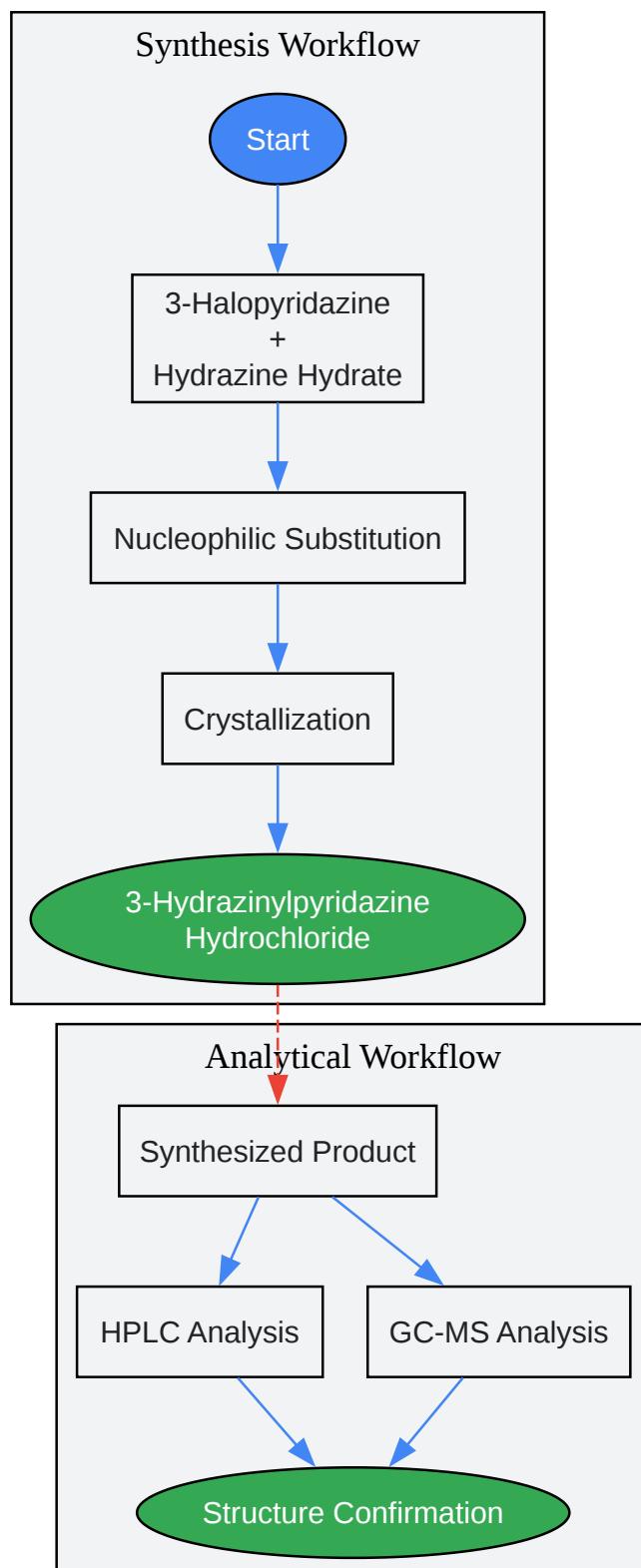
Procedure:

- A mixture of 4-(2-(4-Chlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine (0.01 mol) and hydrazine hydrate (99%, 0.01 mol) in dioxane (20 mL) is prepared in a round-bottom flask.^[7]

- The reaction mixture is heated under reflux for 6 hours.[7]
- After the reaction is complete, the mixture is cooled.
- The solid formed is collected by filtration.
- The crude product is crystallized from ethanol to yield the purified product.[7]

[Click to download full resolution via product page](#)

General Synthesis of a 3-Hydrazinylpyridazine.


Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a common technique for the analysis of pyridazine derivatives.[8] A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate buffer) and an organic solvent (like acetonitrile or methanol) is often employed.[8] Detection is typically performed using a UV detector at a wavelength where the compound exhibits significant absorbance.[8]

Gas Chromatography (GC): Gas chromatography, often coupled with mass spectrometry (GC-MS), can be used for the analysis of volatile pyridazine derivatives.[9] The choice of column and temperature program would depend on the specific properties of the analyte.

Biological Activity

There is no specific information available in the reviewed literature regarding the biological activity or signaling pathways of **3-Hydrazinylpyridazine hydrochloride**. However, the broader class of hydrazone and hydrazide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[7][10] Researchers investigating this compound are encouraged to perform their own biological screenings.

[Click to download full resolution via product page](#)

Generalized Experimental Workflow.

Conclusion

3-Hydrazinylpyridazine hydrochloride is a chemical compound with potential applications in synthetic and medicinal chemistry. This guide has compiled the available physical property data and provided a framework for its synthesis and analysis based on related structures. The significant gaps in the literature, particularly concerning detailed experimental protocols, spectral data, and biological activity, highlight the need for further research to fully characterize this compound and explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0202095B1 - Process for preparing 6-amino-3-hydrazinopyridazine derivatives - Google Patents [patents.google.com]
- 5. 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]

- To cite this document: BenchChem. [physical and chemical properties of 3-Hydrazinylpyridazine hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b045924#physical-and-chemical-properties-of-3-hydrazinylpyridazine-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com